4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene
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Overview
Description
4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene is an organic compound with the molecular formula C18H21ClO3. It is a derivative of benzene, featuring a chloro group, an ethoxyphenoxy group, and a propoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-(3-ethoxyphenoxy)propyl bromide: This intermediate can be synthesized by reacting 3-ethoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 3-(3-ethoxyphenoxy)propyl bromide is then reacted with 4-chloro-2-methylphenol in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as 4-alkoxy-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene.
Oxidation reactions: Products include 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzoic acid.
Reduction reactions: Products include 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzyl alcohol.
Scientific Research Applications
4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
- 4-chloro-1-[3-(3-propoxyphenoxy)propoxy]-2-methylbenzene
- 4-chloro-1-[3-(3-butoxyphenoxy)propoxy]-2-methylbenzene
Uniqueness
4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
IUPAC Name |
4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-16-6-4-7-17(13-16)21-10-5-11-22-18-9-8-15(19)12-14(18)2/h4,6-9,12-13H,3,5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXKVXZNYZRPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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